![molecular formula C21H18FN5OS B2479051 N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide CAS No. 897613-02-4](/img/structure/B2479051.png)
N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide
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Overview
Description
N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide is a useful research compound. Its molecular formula is C21H18FN5OS and its molecular weight is 407.47. The purity is usually 95%.
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Scientific Research Applications
Pharmaceuticals
Compounds with a 1,2,4-triazole core are ubiquitous in pharmaceuticals . They are used in the synthesis of various drugs due to their diverse biological activities. For instance, they can be found in anticonvulsant drugs like Rufinamide and broad-spectrum cephalosporin antibiotics like cefatrizine .
Agrochemicals
1,2,4-triazoles are also commonly used in agrochemicals . They can be used as a molluscicidal and antimicrobial , helping to protect crops from pests and diseases.
Materials Science
In the field of materials science, 1,2,4-triazoles are used due to their high chemical stability and strong dipole moment . These properties make them suitable for use in a variety of applications, including the development of new materials.
Coordination Chemistry
1,2,4-triazoles play a significant role in coordination chemistry . They can act as ligands, forming complexes with various metals. These complexes can have a wide range of applications, from catalysis to materials science.
Organic Synthesis
1,2,4-triazoles are used in organic synthesis . They can act as building blocks in the synthesis of various organic compounds, contributing to the structural diversity of the resulting molecules.
Bioconjugation and Chemical Biology
1,2,4-triazoles are used in bioconjugation and chemical biology . They can be used to link biomolecules together, enabling the study of biological systems at a molecular level.
Mechanism of Action
Target of Action
The compound, also known as AB00677731-01, N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide, or N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide, is a derivative of [1,2,4]triazolo[4,3-b]pyridazine Similar compounds have been found to inhibit c-met/vegfr-2 kinases , which play crucial roles in cell growth, survival, and angiogenesis.
Mode of Action
It is likely that it interacts with its targets (potentially c-met/vegfr-2 kinases) to inhibit their activity . This inhibition could lead to a decrease in cell proliferation and angiogenesis, thereby potentially exerting an anti-cancer effect.
Biochemical Pathways
For instance, the inhibition of c-Met can disrupt the HGF/c-Met signaling pathway, which is often overactive in various types of cancer .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties
Result of Action
Based on its potential targets, it may lead to a decrease in cell proliferation and angiogenesis, potentially exerting an anti-cancer effect .
properties
IUPAC Name |
N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c22-17-8-6-16(7-9-17)21(28)23-13-12-19-25-24-18-10-11-20(26-27(18)19)29-14-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNZGRXEELGWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide |
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